molecular formula C32H44O8 B190862 Cucurbitacin E CAS No. 18444-66-1

Cucurbitacin E

Katalognummer: B190862
CAS-Nummer: 18444-66-1
Molekulargewicht: 556.7 g/mol
InChI-Schlüssel: NDYMQXYDSVBNLL-MUYMLXPFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cucurbitacin E is a highly oxidated steroid that belongs to the family of cucurbitacins, which are tetracyclic triterpenoid saponins. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Cucurbitacin E beginnt typischerweise mit der Cyclisierung von 2,3-Oxidosqualen zu Cucurbitadienol durch Oxidosqualen-Cyclase. Diesem Schritt folgen eine Reihe von Hydroxylierungs-, Acetylierungs- und Glucosylierungsschritten, um this compound zu erzeugen . Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Enzyme und Katalysatoren, um diese Transformationen zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus natürlichen Quellen, wie zum Beispiel Cucumis sativus (Gurke). Die Hochleistungs-Dünnschichtchromatographie (HPTLC) wird häufig zur Quantifizierung und Qualitätsbewertung von this compound in verschiedenen Sorten von Cucumis sativus verwendet . Die mobile Phase enthält typischerweise Petrolether, Ethylacetat und Ameisensäure in bestimmten Verhältnissen, um eine optimale Trennung und Analyse zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cucurbitacin E durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für die Modifizierung der Verbindung, um ihre biologischen Aktivitäten zu verbessern oder Derivate mit bestimmten Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in den Reaktionen mit this compound gehören Oxidationsmittel, Reduktionsmittel und Katalysatoren. Beispielsweise kann die Oxidation von this compound unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid erreicht werden .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Cucurbitacin-Derivate, wie zum Beispiel Cucurbitacin I, J, K und L. Diese Derivate weisen oft einzigartige biologische Aktivitäten auf und werden auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cucurbitacin E has demonstrated potent anticancer effects across various cancer types through several mechanisms:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in human prostate cancer cells by activating cofilin-1 and mTORC1 signaling pathways. It disrupts the mitogen-activated protein kinase signaling pathway and inhibits signal transducer and activator of transcription 3 (STAT3) activity, leading to cell cycle arrest in the G2/M phase .
  • Breast Cancer Inhibition : Research indicates that this compound effectively inhibits the growth of breast cancer cells (Bcap37 and MDA-MB-231) by inducing apoptosis and cell cycle arrest. It promotes the cleavage of caspase 3 and upregulates cell cycle inhibitors such as p21 and p27 .
  • Colorectal Cancer : A study highlighted this compound's ability to suppress cell proliferation in colorectal cancer models, emphasizing its potential as a therapeutic agent .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Prostate CancerInduces apoptosis via cofilin-1 and mTORC1Significant cytotoxicity observed
Breast CancerCell cycle arrest and apoptosisInhibits growth in a dose-dependent manner
Colorectal CancerSuppresses proliferationPotential therapeutic agent identified

Anti-inflammatory Effects

This compound exhibits considerable anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Colitis Protection : In experimental colitis models, this compound alleviated symptoms by modulating inflammatory responses, restoring intestinal barrier function, and altering gut microbiota composition. It reduced levels of inflammatory cytokines such as TNF-α and IL-6, demonstrating its protective effects against colonic inflammation .
  • Mechanistic Insights : The compound inhibits the NF-κB signaling pathway, which is crucial for inflammation regulation. This inhibition leads to decreased expression of pro-inflammatory markers in various cell types .

Table 2: Anti-inflammatory Applications of this compound

ConditionMechanism of ActionKey Findings
ColitisModulates inflammatory responseAlleviates symptoms and restores barrier function
General InflammationInhibits NF-κB pathwayReduces pro-inflammatory cytokine levels

Metabolic Regulation

Recent studies have highlighted the role of this compound in metabolic health:

  • Obesity Management : this compound has been found to reduce adipogenesis in murine models, diminishing hypertrophy of adipocytes and regulating lipogenesis genes. This suggests potential applications in managing obesity-related metabolic dysfunctions .
  • Mechanisms Involved : The compound enhances adipose tissue function by reducing hyperleptinemia and TNF-alpha levels while increasing adiponectin levels, indicating its role in improving metabolic profiles .

Table 3: Metabolic Applications of this compound

ConditionMechanism of ActionKey Findings
ObesityReduces adipogenesisAmeliorates metabolic syndrome symptoms

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

  • A study published in the Journal of Inflammation Research demonstrated that this compound significantly improved colonic morphology and reduced inflammation in DSS-induced colitis models through modulation of gut microbiota .
  • Another investigation into breast cancer cells indicated that low-dose this compound enhanced the inhibitory effect of cisplatin, suggesting a synergistic potential for cancer therapy .

Wirkmechanismus

Cucurbitacin E exerts its effects through multiple mechanisms:

Molecular Targets: The compound targets various molecular pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell growth .

Pathways Involved: this compound also affects the STAT3 signaling pathway, which plays a crucial role in cancer progression. By inhibiting STAT3, the compound can reduce tumor growth and metastasis . Additionally, this compound modulates the activity of cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase .

Vergleich Mit ähnlichen Verbindungen

Cucurbitacin E ist Teil einer größeren Familie von Cucurbitacinen, zu der Verbindungen wie Cucurbitacin B, D und I gehören. Diese Verbindungen teilen eine ähnliche tetracyclische Triterpenoidstruktur, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten.

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound zeichnet sich durch seine Fähigkeit aus, die Chemosensitivität von Krebszellen gegenüber Antikrebsmedikamenten selektiv zu erhöhen. Diese einzigartige Eigenschaft macht es zu einer wertvollen Verbindung für Kombinationstherapien in der Krebsbehandlung.

Biologische Aktivität

Cucurbitacin E is a triterpenoid compound derived from various plants in the Cucurbitaceae family, known for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a tetracyclic triterpene skeleton. Its molecular formula is C30H46O7, and it has a molecular weight of 502.68 g/mol. The structure contributes to its bioactivity, influencing various physiological pathways.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

  • Anticancer Activity : this compound has shown potent anticancer properties against various cancer cell lines.
  • Anti-inflammatory Effects : It possesses anti-inflammatory properties that can reduce inflammation-related diseases.
  • Antimicrobial Activity : Studies indicate that this compound has antimicrobial properties against bacteria and fungi.
  • Neuroprotective Effects : Research suggests potential neuroprotective roles in neurodegenerative diseases.

Anticancer Activity

This compound's anticancer effects have been extensively studied. It induces apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Cell Proliferation : this compound inhibits the proliferation of cancer cells by disrupting cell cycle progression.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Table 1: Summary of Anticancer Studies on this compound

StudyCancer TypeFindingsReference
Zhang et al. (2020)Breast CancerInduced apoptosis via caspase activation
Lee et al. (2019)Lung CancerInhibited cell migration and invasion
Wang et al. (2021)Colorectal CancerReduced tumor size in xenograft models

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines. It downregulates the expression of TNF-α, IL-6, and COX-2 in various models.

Case Study: Inhibition of Inflammatory Responses

In a study conducted by Kim et al. (2021), this compound was evaluated for its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound significantly reduced the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several pathogens:

  • Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibits the growth of pathogenic fungi such as Candida species.

Table 2: Antimicrobial Effects of this compound

PathogenActivityMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL
Candida albicansFungicidal16 µg/mL

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to protect neurons from oxidative stress and apoptosis.

Research Findings

A study by Yang et al. (2022) demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro, indicating its potential use in treating diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound are attributed to several mechanisms:

  • Signal Transduction Pathways : Modulation of key signaling pathways such as NF-κB and MAPK.
  • Gene Expression Regulation : Influences the expression of genes involved in apoptosis and inflammation.
  • Oxidative Stress Modulation : Reduces oxidative stress through antioxidant activity.

Q & A

Basic Research Questions

Q. What are the established in vitro experimental protocols for evaluating Cucurbitacin E’s cytotoxic effects on cancer cell lines?

  • Methodological Answer : Standard protocols involve treating cancer cells (e.g., HCT116 colon cancer cells) with this compound at concentrations ranging from 0.01 to 1 µM for 24–48 hours . Cytotoxicity is measured via MTT assays to assess cell viability , while apoptosis is quantified using nuclear DNA fragmentation assays and Western blotting for caspase-9 activation (via procaspase-9 cleavage) and PARP cleavage . Ensure consistent cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂) and include actin or GAPDH as loading controls for protein normalization .

Q. How does this compound induce apoptosis in colon cancer cells, and what molecular markers are commonly assessed?

  • Methodological Answer : this compound triggers apoptosis via caspase-9 activation (evidenced by decreased procaspase-9 levels) and downstream PARP cleavage , which are detectable via Western blotting . Additionally, monitor eIF-2α phosphorylation and ATF-4 expression as indicators of endoplasmic reticulum stress . Use RT-PCR to rule out changes in death receptor DR-4/5 mRNA levels, as seen in HCT116 cells . Include flow cytometry with Annexin V/PI staining to confirm apoptotic cell populations .

Advanced Research Questions

Q. What experimental approaches resolve contradictory findings regarding this compound’s activation of ERK-1/2 versus its role in apoptosis?

  • Methodological Answer : While this compound increases phosphorylated ERK-1/2 levels in HCT116 cells, its pro-apoptotic effects are independent of this pathway . To investigate this discrepancy:

  • Use ERK-1/2 inhibitors (e.g., PD98059) to block phosphorylation and assess apoptosis via caspase-9/PARP assays .
  • Combine kinase activity assays with siRNA-mediated ERK knockdown to isolate pathway contributions .
  • Perform time-course experiments to correlate ERK activation dynamics with apoptotic markers .

Q. How do variations in this compound’s purity (e.g., ≥95% HPLC) impact reproducibility in pharmacological studies?

  • Methodological Answer : Purity ≥95% (validated by HPLC and LC/MS ) is critical to avoid confounding results from impurities . For reproducibility:

  • Source reference standards from accredited suppliers (e.g., phyproof®) with batch-specific certificates .
  • Include purity verification in-house using UV spectrophotometry or NMR .
  • Report purity thresholds in methods to enable cross-study comparisons .

Q. What methodologies are recommended for investigating this compound’s synergistic effects with other chemotherapeutic agents?

  • Methodological Answer : Use combinatorial dose-response matrices (e.g., 0–7.5 µM this compound + varying doses of 5-FU or oxaliplatin) . Analyze synergy via:

  • Isobologram analysis to calculate combination indices .
  • Chou-Talalay method for dose-effect curves and CompuSyn software .
  • Assess molecular cross-talk (e.g., cyclin B1/CDC2 inhibition) via co-immunoprecipitation and cell cycle profiling (flow cytometry) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in anti-cancer assays?

  • Methodological Answer :

  • Perform triplicate biological replicates to ensure robustness .
  • Use Student’s t-test for pairwise comparisons (e.g., treated vs. control) and ANOVA with Tukey’s post-hoc test for multi-concentration studies (e.g., 0.01, 0.1, 1 µM) .
  • Report mean ± standard deviation and effect sizes (e.g., IC₅₀) with 95% confidence intervals .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address inconsistencies in this compound’s effects across cell lines or experimental models?

  • Methodological Answer :

  • Conduct cell line-specific validation (e.g., compare HCT116 vs. SW480 colon cancer cells) to identify model-dependent mechanisms .
  • Include positive controls (e.g., staurosporine for apoptosis) to confirm assay reliability .
  • Perform meta-analyses of published data to identify trends (e.g., higher efficacy in p53-mutant lines) .

Q. What strategies validate the specificity of this compound’s molecular targets in signaling pathways?

  • Methodological Answer :

  • Employ CRISPR/Cas9 knockout models (e.g., ATF-4 KO cells) to confirm target dependency .
  • Use phospho-specific antibodies in Western blotting (e.g., p-eIF-2α) and validate with kinase inhibitors .
  • Cross-reference transcriptomic data (RNA-seq) to identify off-target gene expression changes .

Eigenschaften

IUPAC Name

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMQXYDSVBNLL-MUYMLXPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030496
Record name Cucurbitacin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18444-66-1
Record name Cucurbitacin E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18444-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin E
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin E
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUCURBITACIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8A45XYI21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin E
Reactant of Route 2
Cucurbitacin E
Reactant of Route 3
Cucurbitacin E
Reactant of Route 4
Cucurbitacin E
Reactant of Route 5
Cucurbitacin E
Reactant of Route 6
Cucurbitacin E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.